(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3-fluorophenyl)methanone
Description
Properties
IUPAC Name |
[4-[3-(4-ethoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-(3-fluorophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN7O2/c1-2-33-19-8-6-18(7-9-19)31-22-20(27-28-31)21(25-15-26-22)29-10-12-30(13-11-29)23(32)16-4-3-5-17(24)14-16/h3-9,14-15H,2,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGMBVWPOQFFREA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5=CC(=CC=C5)F)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biochemical Pathways
Similar compounds have been found to affect various biological activities.
Action Environment
Similar compounds have been found to have various environmental influences.
Biochemical Analysis
Biochemical Properties
Related compounds have been shown to interact with various enzymes and proteins. The nature of these interactions is often determined by the specific functional groups present in the compound.
Biological Activity
The compound known as (4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3-fluorophenyl)methanone , with CAS number 1448694-02-7, is a complex organic molecule that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 447.54 g/mol. The structure includes a triazolo-pyrimidine moiety, which is often associated with various biological activities, particularly in medicinal chemistry.
Target Interaction : The compound is hypothesized to interact with specific biological targets involved in cellular signaling pathways. Preliminary studies suggest that it may inhibit the general control nonderepressible 2 (GCN2) kinase , a key regulatory enzyme in stress response pathways. Inhibition of GCN2 can lead to alterations in protein synthesis and cell growth under stress conditions.
Biochemical Pathways : By targeting GCN2, the compound could affect the integrated stress response (ISR) pathway. This pathway is crucial for maintaining cellular homeostasis during environmental stressors, and its modulation could have therapeutic implications in diseases where stress responses are dysregulated.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds structurally related to this triazolo-pyrimidine derivative:
- In vitro Studies : Various derivatives have shown significant cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). For example, related compounds exhibited IC50 values in the low micromolar range, indicating potent activity .
- Mechanistic Insights : The anticancer effects are believed to stem from the ability of these compounds to induce apoptosis and inhibit cell proliferation through modulation of kinase activity involved in cell cycle regulation .
Antimicrobial Activity
Compounds similar to this triazolo-pyrimidine have also been evaluated for antimicrobial properties:
- In vitro Efficacy : Some derivatives demonstrated activity against Gram-positive and Gram-negative bacteria as well as fungi. For instance, certain triazole derivatives showed comparable bactericidal activity to standard antibiotics like streptomycin .
Study 1: Antiplasmodial Activity
A study investigating structurally related triazolo-pyrimidines found that they could inhibit multiple stages of the malaria life cycle. Compounds were tested against Plasmodium falciparum with promising results indicating potential for further development as antimalarial agents .
Study 2: Molecular Docking Studies
Molecular docking simulations have been employed to predict the binding affinity of this compound to various targets implicated in cancer and infectious diseases. These studies suggest that the compound can effectively bind to active sites of kinases involved in disease progression, supporting its potential therapeutic applications .
Scientific Research Applications
Biological Activities
Research has indicated that compounds containing the triazolo[4,5-d]pyrimidine scaffold exhibit a wide range of biological activities:
- Anticancer Activity : These compounds have shown significant cytotoxic effects against various cancer cell lines by inducing apoptosis through mechanisms involving cell cycle regulation.
- Antimicrobial Properties : They exhibit activity against certain bacterial strains, making them potential candidates for antibiotic development.
- Analgesic and Anti-inflammatory Effects : The compound may have applications in pain management and reducing inflammation.
- Enzyme Inhibition : It acts as an inhibitor for several enzymes including carbonic anhydrase and cholinesterase, which are relevant in treating conditions like glaucoma and Alzheimer's disease.
Anticancer Studies
- In Vitro Tumor Growth Inhibition : Studies have demonstrated that derivatives with the triazolo[4,5-d]pyrimidine structure significantly inhibit tumor growth in vitro. This effect is linked to the modulation of cell cycle regulators such as CDK2.
- Apoptosis Induction : Research highlighted the ability of this compound to induce apoptosis in breast cancer cell lines through mitochondrial pathways.
Enzyme Inhibition Studies
- Carbonic Anhydrase Activity : The compound has been shown to inhibit carbonic anhydrase activity, which is relevant for treating conditions like glaucoma and epilepsy.
- Cholinesterase Inhibition : Inhibition studies revealed that it affects cholinesterase enzymes, suggesting potential applications in neurodegenerative diseases such as Alzheimer’s disease.
Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Anticancer | Induces apoptosis via CDK2 inhibition |
| Antimicrobial | Active against specific bacterial strains |
| Analgesic | Potential for pain relief |
| Anti-inflammatory | Reduces inflammation |
| Enzyme Inhibition | Inhibits carbonic anhydrase and cholinesterase |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The triazolopyrimidine core and fluorophenyl group participate in nucleophilic substitutions under controlled conditions.
| Reaction | Reagents/Conditions | Outcome | References |
|---|---|---|---|
| Aromatic fluorophenyl substitution | K₂CO₃, DMF, 80°C | Replacement of fluorine with nucleophiles (e.g., amines, thiols) | |
| Piperazine alkylation | Alkyl halides, NaH, DMF, 60°C | N-alkylation of the piperazine nitrogen |
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Mechanistic Insight : The electron-withdrawing effect of the triazolopyrimidine ring activates the fluorophenyl group for nucleophilic aromatic substitution, while the piperazine moiety undergoes alkylation due to its nucleophilic secondary amine.
Coupling Reactions
Cross-coupling reactions are pivotal for modifying the triazolopyrimidine scaffold.
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Key Observation : The 7-position of the triazolopyrimidine ring is highly reactive in palladium-catalyzed couplings, enabling diversification of the scaffold .
Hydrogenation and Reduction
The ketone and triazole functionalities are susceptible to reduction.
| Reaction | Reagents | Conditions | Outcome | References |
|---|---|---|---|---|
| Ketone reduction | NaBH₄, MeOH | 0°C to RT, 2 h | Conversion to secondary alcohol | |
| Catalytic hydrogenation | H₂ (1 atm), Pd/C, EtOAc | RT, 6 h | Partial saturation of triazole ring |
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Note : Reduction of the ketone to an alcohol enhances solubility but may reduce target affinity in biological assays.
Acid/Base-Mediated Transformations
The compound’s stability under acidic/basic conditions influences its reactivity.
| Reaction | Conditions | Outcome | References |
|---|---|---|---|
| Acid hydrolysis | HCl (6M), reflux, 4 h | Cleavage of ethoxyphenyl ether | |
| Base-induced cyclization | NaOH, EtOH/H₂O, 70°C | Formation of fused heterocycles |
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Critical Factor : The ethoxyphenyl group is prone to hydrolysis under strong acidic conditions, necessitating protective strategies during synthesis.
Photochemical and Thermal Reactions
The compound’s stability under light and heat impacts its storage and handling.
| Condition | Effect | Mitigation Strategy | References |
|---|---|---|---|
| UV light (254 nm) | Degradation of triazole ring | Storage in amber glass, inert atmosphere | |
| Heating >150°C | Decomposition via ketone elimination | Use low-temperature reaction conditions |
Mechanistic Studies and Kinetic Data
Advanced spectroscopic methods elucidate reaction pathways:
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NMR Spectroscopy : Reveals intermediates in piperazine alkylation, showing transient formation of a quarternary ammonium species.
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Mass Spectrometry : Confirms cleavage patterns during acid hydrolysis, identifying fragments at m/z 245 (triazolopyrimidine core) and m/z 152 (fluorophenyl moiety).
Comparative Reactivity of Analogues
Structural variations significantly alter reactivity:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues
The compound shares structural homology with other triazolo[4,5-d]pyrimidine derivatives, differing primarily in substituents on the aryl groups and the piperazine-linked methanone moiety. Below is a comparative analysis of its closest analogs:
Structure-Activity Relationship (SAR) Insights
The 3-fluorophenyl methanone moiety may offer steric and electronic advantages over the 4-trifluoromethylphenyl group in , as fluorine’s electronegativity could enhance binding affinity in polar active sites.
Piperazine Linker Modifications: Replacing the 4-(trifluoromethyl)phenyl group in with a 3-fluorophenyl group reduces electron-withdrawing effects, possibly altering selectivity for kinase targets. The ethanone linker in introduces a ketone group, which may hydrogen-bond more effectively than the methanone group in the target compound, influencing target engagement .
Pharmacokinetic Considerations :
- Ethoxy substituents generally confer longer half-lives than methoxy groups due to reduced oxidative metabolism, as seen in comparative studies of aryl ethers .
Q & A
Q. What are the recommended synthetic routes for (4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3-fluorophenyl)methanone?
The synthesis involves multi-step heterocyclic chemistry. Key steps include:
- Triazole formation : Cyclization of precursors (e.g., azides and alkynes) under Cu(I)-catalyzed conditions to form the [1,2,3]triazolo[4,5-d]pyrimidine core .
- Piperazine coupling : Use nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig amination to attach the piperazine moiety .
- Methanone linkage : Employ Friedel-Crafts acylation or Suzuki-Miyaura coupling for the 3-fluorophenyl group .
Optimization tip: Monitor reaction progress via HPLC or TLC to isolate intermediates with ≥95% purity .
Q. How should researchers characterize the compound’s structural integrity?
- X-ray crystallography : Resolve the triazolo-pyrimidine core and piperazine conformation (e.g., bond angles, torsion angles) .
- NMR spectroscopy : Use - and -NMR to confirm substituent positions (e.g., ethoxyphenyl vs. fluorophenyl groups) .
- Mass spectrometry : Validate molecular weight (expected ~490-500 g/mol) via HRMS or ESI-MS .
Q. What physicochemical properties are critical for in vitro assays?
Advanced Research Questions
Q. How to design a dose-response study to evaluate the compound’s anticancer activity?
Q. What strategies resolve contradictions in reported enzyme inhibition data?
- Kinetic assays : Compare IC values under standardized conditions (pH 7.4, 37°C) .
- Off-target profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to rule out nonspecific binding .
- Structural modeling : Perform molecular docking (e.g., AutoDock Vina) to identify binding site variations across studies .
Q. How to assess the compound’s environmental fate in ecotoxicology studies?
- Degradation pathways : Use LC-MS/MS to track metabolites in simulated wastewater (OECD 309 guidelines) .
- Bioaccumulation : Measure bioconcentration factors (BCF) in zebrafish models .
- Toxicity thresholds : Conduct algae (OECD 201) and Daphnia magna (OECD 202) assays .
Methodological Guidance for Data Interpretation
Q. How to integrate computational and experimental data for mechanism of action studies?
- Molecular dynamics (MD) : Simulate ligand-receptor interactions (e.g., 100 ns trajectories) to identify stable binding poses .
- Transcriptomics : Pair RNA-seq data (e.g., differential gene expression) with pathway analysis (KEGG/GO) .
- Validation : Confirm predicted targets via siRNA knockdown or CRISPR-Cas9 .
Q. What statistical approaches are recommended for high-throughput screening (HTS) data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
